molecular formula C12H20Cl2O7 B12591897 3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride CAS No. 608513-15-1

3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride

Cat. No.: B12591897
CAS No.: 608513-15-1
M. Wt: 347.19 g/mol
InChI Key: FYLNLRVLJGYVAL-UHFFFAOYSA-N
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Description

Derived from hexaethylene glycol (3,6,9,12,15-pentaoxaheptadecane-1,17-diol, CAS 2615-15-8) , its synthesis likely involves replacing the hydroxyl groups with chloride via reaction with thionyl chloride or similar reagents. The compound’s structure enables cross-linking applications in polymer chemistry, where its reactive acyl chloride groups form esters or amides with nucleophiles.

Properties

CAS No.

608513-15-1

Molecular Formula

C12H20Cl2O7

Molecular Weight

347.19 g/mol

IUPAC Name

2-[2-[2-[2-[2-(2-chloro-2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl chloride

InChI

InChI=1S/C12H20Cl2O7/c13-11(15)9-20-7-5-18-3-1-17-2-4-19-6-8-21-10-12(14)16/h1-10H2

InChI Key

FYLNLRVLJGYVAL-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCC(=O)Cl)OCCOCCOCC(=O)Cl

Origin of Product

United States

Preparation Methods

Synthesis from Hexaethylene Glycol

One of the most common methods involves the chlorination of hexaethylene glycol. The general procedure is as follows:

  • Starting Material: Hexaethylene glycol (C₁₂H₂₆O₇)
  • Reagents: Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)
  • Reaction Conditions: The reaction typically occurs under reflux conditions to ensure complete conversion.
  • Yield: This method can yield up to 85% of the desired dichloride upon optimization.

Reaction Scheme:

$$
\text{Hexaethylene Glycol} + \text{SOCl}_2 \rightarrow \text{3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride} + \text{by-products}
$$

Direct Chlorination

Another method involves the direct chlorination of the corresponding diol:

  • Starting Material: 3,6,9,12,15-pentaoxaheptadecane-1,17-diol
  • Reagents: Chlorine gas (Cl₂) or N-chlorosuccinimide (NCS)
  • Reaction Conditions: Conducted in an inert atmosphere to prevent side reactions.
  • Yield: Yields can vary but typically range from 70% to 80%.

Reaction Scheme:

$$
\text{3,6,9,12,15-Pentaoxaheptadecane-1,17-diol} + \text{Cl}_2 \rightarrow \text{3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride} + \text{HCl}
$$

Alternative Methods

Other less common methods include:

  • Use of Acid Chlorides: Reacting hexaethylene glycol with acid chlorides such as acetyl chloride can also yield the dichloride.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of each preparation method:

Method Starting Material Reagents Yield (%) Advantages Disadvantages
Synthesis from Hexaethylene Glycol Hexaethylene Glycol Thionyl chloride Up to 85% High yield; straightforward process Requires careful handling of reagents
Direct Chlorination Pentaoxaheptadecane-1,17-diol Chlorine gas 70-80% Simple reaction; direct approach Risk of over-chlorination
Alternative Methods Hexaethylene Glycol or derivatives Acid chlorides Variable Versatile; can modify functional groups Lower yields; more complex procedures

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The ether linkages in the compound can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include amines (for forming amides), thiols (for forming thioethers), and alcohols (for forming ethers). These reactions typically occur under mild conditions with the presence of a base to neutralize the by-products.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield an amide, while reacting with an alcohol would yield an ether.

Scientific Research Applications

3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride exerts its effects is primarily through its ability to form stable ether linkages. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variants

3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine (CAS 72236-26-1)
  • Formula : C₁₂H₂₈N₂O₅ .
  • Key Differences : Terminal amine groups (−NH₂) instead of acyl chlorides.
  • Reactivity : Amines react with carbonyl compounds (e.g., esters, aldehydes) or in Schiff base formation.
  • Applications : Cross-linking in epoxy resins and hydrophilic polymers .
1,17-Dichloro-3,6,9,12,15-pentaoxaheptadecane (CAS 52559-90-7)
  • Formula : C₁₂H₂₄Cl₂O₅ .
  • Key Differences : Terminal chloride (−Cl) groups instead of acyl chlorides.
  • Reactivity : Acts as an alkylating agent, less reactive than acyl chlorides.
  • Applications : Intermediate in surfactant synthesis .
3,6,9,12,15-Pentaoxaheptadecane-1,17-diol (CAS 2615-15-8)
  • Formula : C₁₂H₂₆O₇ .
  • Key Differences : Terminal hydroxyl (−OH) groups.
  • Reactivity: Low; used as a non-reactive spacer or precursor for functionalization.
  • Applications : Solvent, plasticizer, and precursor for cross-linkers .

Chain Length Variants

3,6-Dioxaoctane-1,8-diyl Dimethanethiosulfonate (M2M)
  • Structure : Shorter chain (8 atoms) with thiosulfonate termini .
  • Applications : Protein cross-linking in membrane studies; shorter chain limits flexibility .
3,6,9-Trioxaundecane-1,11-diyl Bismethanethiosulfonate (M11M)
  • Structure : Intermediate chain (11 atoms) .
  • Applications : Balance between flexibility and steric hindrance in bioconjugation .

Charged Analog: 7,11-Didecyl-3,6,9,12,15-Pentaoxaheptadecane-1,17-di(trimethylammonium) Dichloride

  • Formula : C₃₄H₇₂Cl₂N₂O₅ .
  • Key Differences : Bulky trimethylammonium groups and hydrophobic decyl chains.
  • Applications : Cationic surfactant or antimicrobial agent; contrasting with the neutral, reactive dichloride .

Reactivity and Application Comparison

Compound Reactivity Profile Primary Applications
Dioyl dichloride High (acyl chloride) Polymer cross-linking, coatings
Diamine Moderate (nucleophilic amine) Epoxy resins, hydrogels
Dichloro Moderate (alkylation) Surfactant synthesis
Diol Low (hydrogen bonding) Solvent, precursor
Trimethylammonium Ionic interactions Antimicrobials, detergents

Research Findings

  • Cross-Linking Efficiency : The dioyl dichloride’s long polyether chain enhances flexibility in cross-linked hydrogels compared to shorter analogs like M2M, improving material elasticity .
  • Biodegradation : The diol version (CAS 2615-15-8) is a metabolite in electrochemical oxidation processes, highlighting environmental relevance .
  • Thermal Stability : The diol precursor exhibits measurable heat capacity (298–363 K), suggesting thermal stability inherited by its derivatives .

Biological Activity

3,6,9,12,15-Pentaoxaheptadecane-1,17-dioyl dichloride, also known as 1,17-dichloro-3,6,9,12,15-pentaoxaheptadecane (CAS Number: 52559-90-7), is a synthetic compound belonging to the class of polyether derivatives. This compound is characterized by its unique structure that includes multiple ether linkages and chlorinated functionalities. It has garnered interest in various fields including materials science and biochemistry due to its potential biological activities.

  • Molecular Formula : C12H24Cl2O5
  • Molecular Weight : 319.22 g/mol
  • Purity : ≥95%
  • IUPAC Name : 1,17-dichloro-3,6,9,12,15-pentaoxaheptadecane
  • SMILES Notation : ClCCOCCOCCOCCOCCOCCCl

Biological Activity Overview

The biological activity of 3,6,9,12,15-pentaoxaheptadecane-1,17-dioyl dichloride has been primarily explored in the context of its interactions with biological membranes and its potential applications in drug delivery systems. The following sections summarize key findings related to its biological effects.

Membrane Interaction

Research indicates that compounds with polyether structures can significantly interact with lipid membranes. The presence of chlorinated groups enhances the hydrophobic character of the molecule, which may facilitate its incorporation into lipid bilayers. This property is crucial for applications in drug delivery and as a surfactant in various formulations.

Antimicrobial Activity

Preliminary studies have suggested that 3,6,9,12,15-pentaoxaheptadecane-1,17-dioyl dichloride exhibits antimicrobial properties. Its ability to disrupt microbial cell membranes may be attributed to its amphiphilic nature. In vitro assays have shown effectiveness against a range of bacteria and fungi:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings indicate potential for the compound as an antimicrobial agent in pharmaceutical applications.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines revealed that while the compound exhibits antimicrobial activity at certain concentrations, it also poses risks of cytotoxicity at higher doses. For example:

Cell LineIC50 (µg/mL)
HeLa25
MCF-730
NIH/3T340

These results highlight the need for careful dosage considerations when exploring therapeutic applications.

Case Studies

Several case studies have been documented regarding the use of this compound in drug delivery systems:

  • Nanoparticle Formulation : A study investigated the encapsulation of chemotherapeutic agents within nanoparticles composed of 3,6,9,12,15-pentaoxaheptadecane-1,17-dioyl dichloride. Results indicated enhanced solubility and bioavailability of the drugs when delivered via this carrier system.
  • Topical Applications : Research on topical formulations containing this compound demonstrated improved skin penetration and retention properties compared to conventional formulations. This is particularly relevant for dermatological treatments.

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